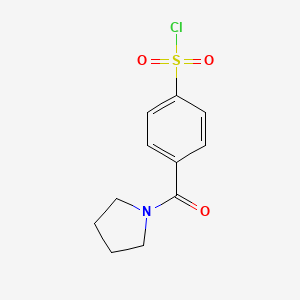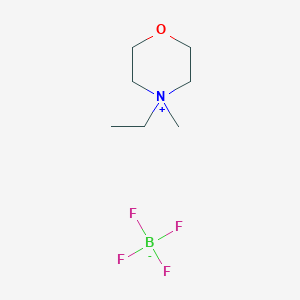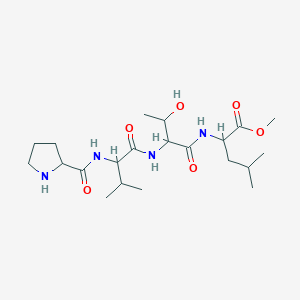
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the Piperazine Moiety: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the quinazolinone core or the piperazine ring.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups to the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, compounds in the quinazolinone class are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They might be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or materials science applications.
Mécanisme D'action
The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings but different aromatic groups.
Uniqueness
The uniqueness of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which can impart unique biological and chemical properties
Propriétés
Formule moléculaire |
C22H28N4O3 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H28N4O3/c1-14-21-18(24-22(23-14)26-9-7-25(2)8-10-26)11-15(12-19(21)27)17-6-5-16(28-3)13-20(17)29-4/h5-6,13,15H,7-12H2,1-4H3 |
Clé InChI |
NELPOGLABPWWAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)


![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)



![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)

